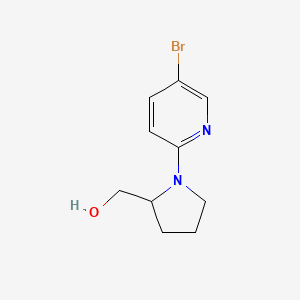
(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyrrolidine ring attached to a bromopyridine moiety, with a hydroxymethyl group at the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-bromopyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like 1-methylpyrrolidin-2-one, followed by heating to around 80°C under a nitrogen atmosphere. After the reaction, the mixture is cooled and worked up to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)ketone.
Reduction: (1-(5-Pyridin-2-yl)pyrrolidin-2-yl)methanol.
Substitution: (1-(5-Substituted-pyridin-2-yl)pyrrolidin-2-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates .
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- (5-Bromopyridin-2-yl)methanol
- 5-Bromo-2-(1-pyrrolidinylcarbonyl)pyridine
Uniqueness: (1-(5-Bromopyridin-2-yl)pyrrolidin-2-yl)methanol is unique due to the presence of both a hydroxymethyl group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
[1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h3-4,6,9,14H,1-2,5,7H2 |
Clave InChI |
ZZTSKPKIERSWGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


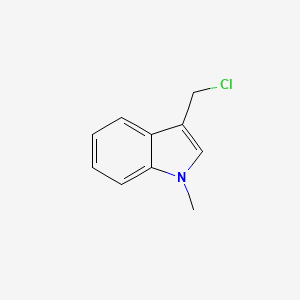


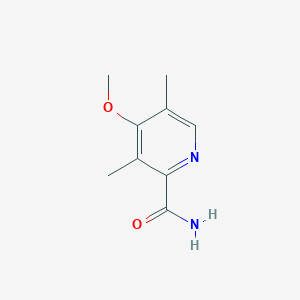
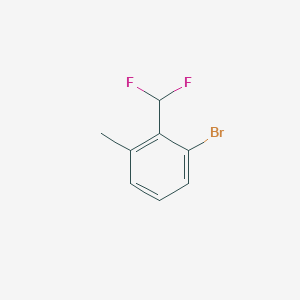

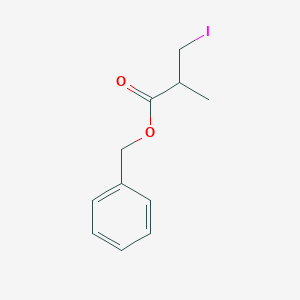

![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)




![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)
